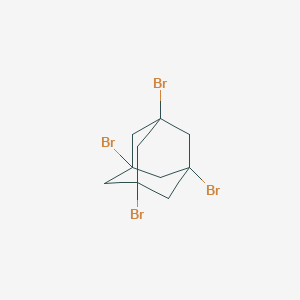

1,3,5,7-Tetrabromoadamantane

Descripción

Propiedades

IUPAC Name |

1,3,5,7-tetrabromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVWJFWKWBFPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5,7-Tetrabromoadamantane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,3,5,7-tetrabromoadamantane, a key intermediate in advanced organic synthesis. This document consolidates essential data, including physicochemical properties, detailed structural parameters derived from X-ray crystallography, and established experimental protocols for its synthesis and purification. Furthermore, this guide discusses the reactivity and applications of this versatile molecule, particularly its role as a rigid scaffold in the development of complex molecular architectures and active pharmaceutical ingredients.

Introduction

This compound is a halogenated derivative of adamantane, a rigid, tricyclic hydrocarbon.[1] Its unique diamondoid structure, possessing a C₃v point group symmetry, provides a robust and predictable three-dimensional framework. The four bromine atoms are located at the bridgehead positions, rendering them susceptible to a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2] This tetra-functionalized adamantane serves as a valuable building block for the construction of polymers, advanced materials, and complex organic molecules with potential applications in medicinal chemistry and drug development.[1]

Chemical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂Br₄ | [1][3] |

| Molecular Weight | 451.82 g/mol | [1][3] |

| CAS Number | 7314-86-5 | [1][3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 246-247 °C | N/A |

| Boiling Point (Predicted) | 365.6 ± 37.0 °C | N/A |

| Density (Predicted) | 2.568 ± 0.06 g/cm³ | N/A |

| Solubility | Data not readily available. Generally described as highly lipophilic and likely soluble in non-polar organic solvents. | [4] |

Molecular Structure

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The adamantane cage provides a rigid tetrahedral arrangement of the four bromine atoms.

Crystal Structure Data

The compound crystallizes in the monoclinic system with the space group P2₁/n.[1]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| a | 11.7669(4) Å | [1] |

| b | 9.0612(3) Å | [1] |

| c | 12.1493(4) Å | [1] |

| β | 98.529(2)° | [1] |

| Volume | 1281.06(7) ų | [1] |

| Z | 4 | [1] |

Bond Distances

The four carbon-bromine bond distances are nearly identical, confirming the high symmetry of the molecule.[1]

| Bond | Distance (Å) | Source |

| C-Br (average) | ~1.968 | [1] |

Experimental Protocols

Synthesis of this compound

A widely used method for the synthesis of this compound involves the direct bromination of adamantane in the presence of a Lewis acid catalyst.[1]

Materials:

-

Adamantane

-

Bromine

-

Anhydrous aluminium chloride

Procedure:

-

To a stirred mixture of bromine and anhydrous aluminium chloride at 278-283 K, add adamantane portionwise over 30 minutes.

-

Heat the reaction mixture to 363 K over a period of 1 hour and maintain this temperature for 24 hours. Copious evolution of hydrogen bromide will be observed.

-

After the reaction is complete, distill the excess bromine.

-

The residue is then worked up to isolate the crude product.

Purification

The crude this compound can be purified by recrystallization.[5]

Solvent:

-

Glacial acetic acid

Procedure:

-

Dissolve the crude product in a minimal amount of hot glacial acetic acid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum is expected to be simple, showing a single broad singlet for the 12 methylene protons of the adamantane cage.

-

¹³C NMR: The ¹³C NMR spectrum is also expected to be relatively simple, showing signals for the bridgehead carbons attached to bromine and the methylene carbons. The chemical shifts will be influenced by the electronegative bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the adamantane core. The C-Br stretching vibrations would appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the sequential loss of bromine atoms and fragmentation of the adamantane cage.

Reactivity and Applications

This compound is a versatile synthon in organic chemistry.[2] The four bromine atoms can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2] This allows for the introduction of a wide range of functional groups onto the rigid adamantane scaffold, leading to the synthesis of complex molecules with potential applications in:

-

Drug Development: The adamantane cage is a known pharmacophore, and its derivatives are explored for various therapeutic applications.[2]

-

Materials Science: The rigid, tetrahedral structure of 1,3,5,7-tetrasubstituted adamantanes makes them ideal building blocks for the construction of polymers and supramolecular assemblies with unique properties.[1]

-

Catalysis: Adamantyl-containing ligands can be synthesized from this compound for use in catalysis.

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound in the synthesis of functionalized adamantane derivatives.

Caption: Synthetic pathway from adamantane to functionalized derivatives via this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a cornerstone molecule for the synthesis of tetra-substituted adamantane derivatives. Its well-defined structure and predictable reactivity make it an invaluable tool for chemists in academia and industry. This guide provides a foundational understanding of its chemical properties and structure, serving as a valuable resource for researchers engaged in the design and synthesis of novel adamantane-based compounds. Further investigation into its solubility in a wider range of organic solvents and the comprehensive analysis of its spectral data would be beneficial for the broader scientific community.

References

An In-depth Technical Guide to the Synthesis of 1,3,5,7-Tetrabromoadamantane from Adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5,7-tetrabromoadamantane, a key intermediate in the development of advanced materials and pharmaceuticals. The rigid, tetrahedral structure of the adamantane core makes it a valuable scaffold in medicinal chemistry and materials science. This document outlines the prevalent synthetic methodologies, presents quantitative data for comparison, and offers a detailed experimental protocol for the preparation of this versatile building block.

Introduction

Adamantane and its derivatives are of significant interest due to their unique physicochemical properties, including high thermal stability, lipophilicity, and a rigid cage-like structure. The tetra-functionalization of the adamantane cage at its bridgehead positions (1, 3, 5, and 7) allows for the creation of highly symmetrical, three-dimensional molecular architectures. This compound serves as a crucial precursor for the synthesis of a wide array of derivatives, enabling the introduction of various functional groups through substitution and coupling reactions.

The synthesis of this compound from adamantane is typically achieved through an electrophilic substitution reaction using elemental bromine in the presence of a Lewis acid catalyst. The most commonly employed catalysts are aluminum trichloride (AlCl₃) and aluminum tribromide (AlBr₃). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Reaction Mechanism and Logical Pathway

The bromination of adamantane proceeds via a stepwise electrophilic substitution mechanism, facilitated by the Lewis acid catalyst. The catalyst polarizes the bromine molecule, generating a more potent electrophile that can attack the C-H bonds at the bridgehead positions of the adamantane core. The reaction proceeds sequentially until all four bridgehead hydrogens are substituted with bromine atoms.

Stepwise bromination of adamantane to this compound.

Quantitative Data Presentation

The following table summarizes various reported methods for the synthesis of this compound, highlighting the key reaction parameters and corresponding yields. This allows for a direct comparison of the different approaches.

| Catalyst | Adamantane (mol) | Bromine (mol) | Catalyst (mol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ | 0.2 | 2.2 | 0.2 | 90 | 24 | Not Specified | [1] |

| AlCl₃ | 0.22 | 1.1 | Not Specified | Reflux | 9 | 94 | [2] |

| AlCl₃ | Not Specified | Excess | 1 equiv | Not Specified | Not Specified | 47-58 | [3] |

| AlCl₃ | Not Specified | Excess | 2-4 equiv | Not Specified | Not Specified | >90 | [3] |

| AlBr₃ | Not Specified | Excess | 2 equiv | Room Temp. | Not Specified | 85 | [1][3] |

| Fe powder | Not Specified | Neat | Catalytic | Reflux | 24 | ~80 | [4] |

Note: In some cases, the exact molar ratios were not provided in the source material and are described qualitatively.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using aluminum trichloride as the catalyst. This method has been widely reported and provides a good yield of the desired product.

Materials and Equipment:

-

Adamantane

-

Anhydrous aluminum trichloride (AlCl₃)

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Saturated sodium bisulfite solution

-

6N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetone

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle with a magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Rotary evaporator

Experimental Workflow Diagram:

Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 120.00 g of anhydrous AlCl₃ (0.90 mol) and 60 mL of bromine (1.16 mol) is prepared. The flask is cooled to 0°C using an ice bath.[2]

-

Addition of Adamantane: Adamantane (30.00 g, 0.22 mol) is added in small portions through a solid addition funnel to the cooled and stirred mixture.[2] During the addition and subsequent heating, hydrogen bromide gas will evolve. It is crucial to perform this reaction in a well-ventilated fume hood and to direct the evolved HBr gas through a trap containing an aqueous solution of sodium bisulfite.

-

Reaction: After the addition of adamantane is complete, the reaction mixture is heated to reflux for 9 hours.[2] The progress of the reaction can be monitored by observing the cessation of HBr evolution.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of 100 mL of a saturated aqueous sodium bisulfite solution to neutralize any excess bromine.[2] Subsequently, 100 mL of 6N HCl is added to dissolve the aluminum salts.[2]

-

Extraction: The resulting dark yellow precipitate is extracted with chloroform. The organic layer is separated and washed sequentially with distilled water and brine. The organic phase is then dried over anhydrous magnesium sulfate.[2]

-

Purification: The drying agent is removed by filtration, and the chloroform is evaporated under reduced pressure using a rotary evaporator. The crude residue is purified by recrystallization from a mixture of acetone and water to yield this compound as white crystals.[2] The reported yield for this procedure is approximately 94%.[2]

Conclusion

The synthesis of this compound from adamantane is a robust and scalable process that provides a valuable intermediate for various applications in drug discovery and materials science. The use of a Lewis acid catalyst, such as aluminum trichloride or aluminum bromide, is essential for achieving high yields of the tetra-substituted product. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers and professionals working with this important class of compounds. Careful attention to the reaction conditions and purification procedures is critical for obtaining high-purity this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3,5,7-Tetrabromoadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5,7-tetrabromoadamantane, a key intermediate in the synthesis of various advanced materials and pharmaceutical compounds. The unique cage-like structure of the adamantane core, functionalized with four bromine atoms at its bridgehead positions, results in a distinct spectroscopic fingerprint. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition, to aid in the precise identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂Br₄ |

| Molecular Weight | 451.82 g/mol |

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in the searched literature. | - | - | - |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Specific chemical shift values are not detailed in the readily available literature. However, the presence of a spectrum has been noted.[1] | C-Br (Quaternary Carbons) |

| Specific chemical shift values are not detailed in the readily available literature. | CH₂ (Methylene Carbons) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak values are not detailed in the readily available literature. | - | C-H stretch |

| Specific peak values are not detailed in the readily available literature. | - | CH₂ bend |

| Specific peak values are not detailed in the readily available literature. | - | C-C stretch |

| Specific peak values are not detailed in the readily available literature. | - | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 371 | Top Peak | [M-Br]⁺ |

| 373 | 2nd Highest | [M-Br]⁺ (Isotope Peak) |

| 91 | 3rd Highest | Fragment |

| The full mass spectrum shows a total of 253 peaks.[1] | - | - |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly stated in a single source. However, based on general procedures for adamantane derivatives, the following methodologies are representative.

Synthesis of this compound

A common synthetic route involves the direct bromination of adamantane.[2] In a typical procedure, adamantane is added to a stirred mixture of bromine and a Lewis acid catalyst, such as anhydrous aluminum chloride, at a controlled temperature.[2] The reaction mixture is then heated for an extended period to ensure complete substitution at the bridgehead positions.[2] Excess bromine is subsequently removed by distillation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration typically ranging from 5-25 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Due to the high symmetry of the molecule, a single peak for the methylene protons is expected.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon environment. Two signals are anticipated: one for the quaternary carbons attached to bromine and another for the methylene carbons. The instrument used for the noted ¹³C NMR data was a Varian CFT-20.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.[1]

-

Ionization: Electron ionization (EI) is a standard method for generating ions in the gas phase.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum displays the molecular ion peak and various fragment ions, which are characteristic of the molecule's structure. The presence of bromine's isotopic pattern ([⁷⁹Br] and [⁸¹Br]) is a key feature in the mass spectrum of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,3,5,7-Tetrabromoadamantane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, crystallographic, and spectroscopic properties of 1,3,5,7-tetrabromoadamantane. As a key synthetic intermediate, this rigid, tetrahedral scaffold is of significant interest in supramolecular chemistry, materials science, and as a building block for complex molecular architectures.

Core Physical and Chemical Properties

This compound is a polyhalogenated cage hydrocarbon. Its high symmetry and the presence of four reactive bridgehead positions make it a valuable precursor in various synthetic applications. The core physical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,3,5,7-Tetrabromotricyclo[3.3.1.1³⁷]decane | [1] |

| Molecular Formula | C₁₀H₁₂Br₄ | [1][2] |

| Molecular Weight | 451.82 g/mol | [1][2] |

| CAS Number | 7314-86-5 | [1][2] |

| Appearance | White solid (typical) | |

| Melting Point | Data not available | [3] |

| Calculated Density | 2.343 g/cm³ (2.343 Mg m⁻³) | [4] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic system. The rigidity of the adamantane core is evident, with the four terminal Br-C bond distances being nearly identical.[4][5] Van der Waals contacts between bromine atoms of adjacent molecules dictate the crystal packing.[4]

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [4][5] |

| Space Group | P2₁/n | [4] |

| Lattice Parameters | a = 11.7669 (4) Å | [4][5] |

| b = 9.0612 (3) Å | [4][5] | |

| c = 12.1493 (4) Å | [4][5] | |

| α = 90° | [1] | |

| β = 98.529 (2)° | [4][5] | |

| γ = 90° | [1] | |

| Unit Cell Volume (V) | 1281.06 (7) ų | [4][5] |

| Molecules per Unit Cell (Z) | 4 | [4][5] |

| Temperature | 296 K | [4][5] |

Spectroscopic Properties

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Due to the molecule's high Td symmetry, its NMR spectra are characteristically simple.

| Technique | Expected Features & Available Data | Source |

| ¹H NMR | A single, broad singlet is expected for the 12 equivalent methylene (-CH₂-) protons. | |

| ¹³C NMR | Two signals are expected: one for the four equivalent bridgehead carbons (-C-Br) and one for the six equivalent methylene carbons (-CH₂-). A spectrum is available in the NIST database. | [1] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing four bromine atoms. | [6] |

| Infrared (IR) | The spectrum is dominated by C-H stretching and bending vibrations. The C-Br stretching frequencies typically appear in the fingerprint region. |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of high-purity materials.

The following protocol is based on the procedure reported by Murray et al. and Migulin & Menger.[4][5]

-

Reaction Setup: Add adamantane (0.2 mol) portionwise over 30 minutes to a stirred mixture of bromine (2.2 mol) and anhydrous aluminum chloride (0.2 mol) cooled to between 5-10 °C (278 to 283 K).[5]

-

Reaction Execution: Heat the mixture to 90 °C (363 K) over one hour and maintain this temperature for 24 hours. Hydrogen bromide evolves copiously during this period.[5]

-

Workup I - Bromine Removal: After cooling, distill the excess bromine on a water bath.[5] The remaining residue is triturated with an aqueous sodium sulfite solution to remove any remaining traces of bromine.[5]

-

Workup II - Catalyst Removal: Add hydrochloric acid to the mixture to dissolve the aluminum salts.[5]

-

Isolation: Collect the solid product by filtration, wash thoroughly, and air-dry.[5]

-

Purification: Recrystallize the crude solid from glacial acetic acid (approx. 1200 mL) to yield the purified this compound.[4][5]

The following is a summary of the experimental conditions used to determine the crystal structure.

-

Data Collection: Data are collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[4][5]

-

Data Reduction: Cell refinement and data reduction are performed using standard software packages (e.g., SAINT).[5] An absorption correction (e.g., multi-scan, SADABS) is applied to the data.[5]

-

Structure Solution and Refinement: The structure is solved and refined using software such as the SHELXTL package.[5] Hydrogen atoms are typically placed at calculated positions and refined using a riding model.[5]

Visualized Workflows

To clarify the relationships between synthesis and characterization, the following diagrams illustrate typical experimental workflows.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 1,3,5,7-Tetrabromoadamantane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 1,3,5,7-tetrabromoadamantane in organic solvents. This compound, with its rigid, diamondoid structure, serves as a critical building block in supramolecular chemistry, materials science, and drug development. A thorough understanding of its solubility is paramount for its synthesis, purification, and application in various fields.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound can be inferred from its purification methods. The compound has been successfully recrystallized from glacial acetic acid, indicating at least moderate solubility in this solvent at elevated temperatures.[1][2]

It is important to note that adamantane derivatives, particularly those with multiple bulky substituents like the tetraaryl-substituted adamantanes, are often characterized by low solubility in common organic solvents. One study on such derivatives described them as "extremely sparingly soluble in many organic solvents" and only "partially soluble in toluene and o-xylene at elevated temperatures"[3]. While not directly referring to this compound, this suggests that its solubility might also be limited in many standard organic solvents. A direct inquiry on a chemical supplier database also indicates "No data available" for its solubility[4].

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent | Temperature | Solubility | Notes |

| Glacial Acetic Acid | Elevated | Soluble enough for recrystallization | Used as a solvent for purification.[1][2] |

| Toluene | Elevated (by analogy) | Potentially partially soluble | Inferred from related tetraaryl-substituted adamantane compounds.[3] |

| o-Xylene | Elevated (by analogy) | Potentially partially soluble | Inferred from related tetraaryl-substituted adamantane compounds.[3] |

| Common Organic Solvents | Ambient (by analogy) | Likely sparingly soluble | Inferred from the general behavior of similar adamantane derivatives.[3] |

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies for common and reliable protocols.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Screw-cap vials with PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated gravimetric method)

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood and weigh the residue. The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

-

Chromatographic Method: If a suitable chromophore is present or if the compound is amenable to GC analysis, dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (HPLC or GC). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation:

The solubility is calculated from the measured mass or concentration, taking into account any dilution factors. Results are typically expressed in g/L, mg/mL, or mol/L.

Polythermal Method (Dynamic Method)

This method involves measuring the temperature at which a known concentration of the solute completely dissolves upon heating or precipitates upon cooling.

Objective: To determine the solubility of this compound as a function of temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a stirrer and a temperature probe

-

Circulating bath for temperature control

-

Analytical balance

Methodology:

-

Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen solvent in the jacketed glass vessel.

-

Heating Cycle: Slowly heat the stirred suspension at a constant rate (e.g., 0.5 °C/min) using the circulating bath.

-

Dissolution Temperature: Visually observe the sample or use a turbidity sensor to determine the temperature at which the last solid particles disappear. This temperature is the saturation temperature for that specific concentration.

-

Cooling Cycle (Optional but Recommended): Slowly cool the solution at a constant rate and record the temperature at which the first crystals appear (cloud point). The average of the dissolution and crystallization temperatures can provide a more accurate estimation of the equilibrium solubility.

-

Data Analysis: Repeat the measurement for different concentrations to construct a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Caption: Workflow for the Polythermal Method of Solubility Determination.

References

Thermal Stability of 1,3,5,7-Tetrabromoadamantane: A Predictive Technical Guide

Introduction

Adamantane and its derivatives are of significant interest in materials science, medicinal chemistry, and drug development due to their unique, rigid, and highly symmetric cage-like structure. This diamondoid structure imparts exceptional thermal and chemical stability. 1,3,5,7-Tetrabromoadamantane, with bromine atoms at all four bridgehead positions, is a key intermediate for the synthesis of multi-substituted adamantane derivatives. Understanding its thermal stability is crucial for its application in processes requiring elevated temperatures, such as in the formulation of advanced polymers and pharmaceuticals. This guide provides a predictive overview of the thermal stability of this compound, detailed experimental protocols for its analysis, and a proposed thermal decomposition pathway.

Predicted Thermal Stability

The adamantane cage is renowned for its high thermal stability, a direct consequence of its strain-free, perfectly tetrahedral arrangement of carbon atoms. It is anticipated that this compound will exhibit high thermal stability, with decomposition likely occurring at elevated temperatures. The thermal behavior will be primarily governed by the strength of the carbon-bromine (C-Br) bonds, as these are expected to be the most labile bonds in the molecule compared to the robust carbon-carbon bonds of the adamantane framework.

Based on analogous polyhalogenated organic compounds and the inherent stability of the adamantane core, the onset of decomposition for this compound is predicted to be in the range of 250-350 °C. Significant mass loss would be expected to occur at temperatures exceeding 300 °C.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed via a radical mechanism initiated by the homolytic cleavage of a carbon-bromine bond. The C-Br bond is the weakest bond in the molecule, with a bond dissociation energy of approximately 276 kJ/mol for a tertiary carbon.

The proposed decomposition pathway is as follows:

-

Initiation: Homolytic cleavage of a C-Br bond to form an adamantyl radical and a bromine radical.

-

Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another this compound molecule, leading to the formation of hydrogen bromide (HBr) and another adamantyl radical. The adamantyl radical can undergo further reactions, including rearrangement or fragmentation of the adamantane cage at very high temperatures.

-

Termination: Combination of radicals to form stable products.

The primary gaseous byproducts of the thermal decomposition are expected to be hydrogen bromide and various brominated hydrocarbons resulting from the fragmentation of the adamantane cage.

Data Presentation

As no specific experimental data is available, a predictive data table is presented below based on the analysis of related compounds and theoretical considerations.

| Thermal Property | Predicted Value/Range | Notes |

| Melting Point | > 200 °C | Adamantane derivatives typically have high melting points. |

| Onset of Decomposition (Tonset) by TGA | 250 - 350 °C | Estimated based on the stability of the adamantane core and C-Br bond energy. |

| Peak Decomposition Temperature (Tpeak) by TGA | 300 - 400 °C | The temperature of maximum rate of mass loss. |

| Mass Loss at 500 °C | > 95% | Expected to be near complete decomposition. |

| Decomposition Products | HBr, brominated hydrocarbons, carbonaceous residue | Based on the proposed radical decomposition mechanism. |

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with phase transitions or decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and any exothermic peaks that may indicate decomposition.

Visualizations

1,3,5,7-Tetrabromoadamantane: A Comprehensive Technical Guide for its Application as a Synthon in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-Tetrabromoadamantane is a pivotal building block in modern organic chemistry, prized for its rigid, three-dimensional structure and four reactive bromine atoms at the bridgehead positions. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its versatile role as a synthon for the construction of complex adamantane derivatives. Detailed experimental protocols for its synthesis and subsequent functionalization through various organic reactions, including palladium-catalyzed cross-couplings and nucleophilic substitutions, are presented. Quantitative data is summarized in structured tables for ease of reference, and key reaction pathways are illustrated with diagrams to facilitate understanding and application in research, materials science, and drug development.

Introduction

The adamantane cage, a unique diamondoid hydrocarbon, imparts desirable properties such as high thermal stability, lipophilicity, and conformational rigidity to molecules.[1] Functionalization of the adamantane scaffold, particularly at its four equivalent bridgehead positions (1, 3, 5, and 7), allows for the creation of novel molecular architectures with applications ranging from pharmaceuticals to advanced materials.[2] this compound serves as a crucial and versatile starting material for accessing these tetra-substituted adamantane derivatives, acting as a robust tetrahedral scaffold. The bromine atoms are excellent leaving groups, enabling a wide array of substitution and coupling reactions.[2]

This guide aims to be a comprehensive resource for chemists, providing the necessary data and procedural information to effectively utilize this compound as a synthon in their research endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its handling and characterization. The following tables summarize key data points.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7314-86-5 | [2] |

| Molecular Formula | C₁₀H₁₂Br₄ | [3] |

| Molecular Weight | 451.84 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 238-242 °C | |

| Boiling Point | Decomposes | |

| Density | 2.343 g/cm³ | [3] |

| Solubility | Soluble in halogenated hydrocarbons; sparingly soluble in acetic acid. | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][3] |

| Space Group | P2₁/n | [3] |

| a | 11.7669(4) Å | [1][3] |

| b | 9.0612(3) Å | [1][3] |

| c | 12.1493(4) Å | [1][3] |

| β | 98.529(2)° | [1][3] |

| Volume | 1281.06(7) ų | [1][3] |

| Z | 4 | [1][3] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.75 (s, 12H) | |

| ¹³C NMR (CDCl₃) | δ 70.1 (C-Br), 52.5 (CH₂) | |

| Mass Spec (EI) | m/z 452 (M⁺), 373, 294, 215, 135 | |

| IR (KBr) | ν 2930, 2850, 1450, 680 cm⁻¹ |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the direct bromination of adamantane in the presence of a Lewis acid catalyst. The yield of the reaction is sensitive to the stoichiometry of the Lewis acid.

Caption: Synthesis of this compound from Adamantane.

Table 4: Synthesis of this compound - Reaction Conditions and Yields

| Lewis Acid (equiv.) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ (1) | 24 | 90 | 47-58 | [4] |

| AlCl₃ (2-4) | 24 | 90 | >90 | [4] |

Detailed Experimental Protocol for Synthesis

The following protocol is based on established literature procedures.[1]

-

Reaction Setup: To a stirred mixture of bromine (350 g, 2.2 mol) and anhydrous aluminum chloride (27.0 g, 0.2 mol) at 5-10 °C, add adamantane (27.0 g, 0.2 mol) portion-wise over 30 minutes.

-

Reaction Execution: The reaction mixture is slowly heated to 90 °C over a period of 1 hour and maintained at this temperature for 24 hours. Hydrogen bromide gas is evolved during the reaction and should be appropriately scrubbed.

-

Work-up: After cooling to room temperature, the excess bromine is carefully distilled off. The remaining solid is quenched with water and the crude product is collected by filtration.

-

Purification: The crude product is washed with water, dried, and then recrystallized from glacial acetic acid to yield pure this compound.

This compound as a Synthon

The four bromine atoms of this compound can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions, making it a valuable precursor for a wide range of tetrasubstituted adamantane derivatives.

Caption: Key reactions of this compound as a synthon.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of aryl, and alkynyl groups at the bridgehead positions.[2]

Table 5: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~80 | |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | ~75 |

-

Reaction Setup: A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (4.4 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (8.0 mmol) in a 3:1 mixture of toluene and water (20 mL) is prepared in a round-bottom flask.

-

Reaction Execution: The mixture is degassed and heated to 90 °C under an inert atmosphere for 24 hours.

-

Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Nucleophilic Substitution Reactions

The bromine atoms can be displaced by various nucleophiles. A notable example is the photochemical reaction with sodium cyanide to produce 1,3,5,7-tetracyanoadamantane, which proceeds via a radical nucleophilic substitution (SRN1) mechanism.[4][5]

-

Reaction Setup: A solution of this compound (1.0 mmol) and sodium cyanide (16.0 mmol) in DMSO (33 mL) is placed in a quartz reaction vessel.

-

Reaction Execution: The solution is irradiated with a 254 nm UV lamp in a Rayonet reactor for 5-6 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by chromatography to yield 1,3,5,7-tetracyanoadamantane.

Hydrolysis to 1,3,5,7-Tetrahydroxyadamantane

This compound can be converted to 1,3,5,7-tetrahydroxyadamantane, a useful intermediate for the synthesis of polyesters and other polymers.[6]

-

Reaction Setup: To a solution of this compound (1.0 mmol) in concentrated sulfuric acid (20 mL), silver sulfate (4.0 mmol) is added.

-

Reaction Execution: The mixture is heated to 80 °C for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried to give 1,3,5,7-tetrahydroxyadamantane.

Conclusion

This compound is a highly valuable and versatile synthon in organic chemistry. Its rigid tetrahedral structure and four reactive bromine atoms provide a reliable platform for the construction of a diverse array of complex, three-dimensional molecules. The synthetic routes and functionalization protocols detailed in this guide offer a solid foundation for researchers to explore new applications of adamantane chemistry in drug discovery, materials science, and beyond. The provided quantitative data and experimental methodologies are intended to streamline the use of this important building block in the laboratory.

References

- 1. 1,3,5,7-Tetrabromoadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical preparation of 1,3,5,7-tetracyanoadamantane and its conversion to 1,3,5,7-tetrakis(aminomethyl)adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1974515A - Synthesis process of tetrahydroxy adamantane - Google Patents [patents.google.com]

Reactivity of Bridgehead Positions in 1,3,5,7-Tetrabromoadamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique diamondoid structure that has captivated chemists for decades. Its derivatives are of significant interest in medicinal chemistry, materials science, and polymer chemistry due to their lipophilicity, thermal stability, and well-defined three-dimensional geometry. Among these, 1,3,5,7-tetrabromoadamantane stands out as a versatile synthetic intermediate. The four bromine atoms at the bridgehead positions provide reactive handles for the construction of complex, tetrahedrally symmetric molecules. This guide provides a comprehensive overview of the reactivity of these bridgehead positions, focusing on key synthetic transformations, quantitative data, detailed experimental protocols, and mechanistic insights.

The reactivity of the bridgehead C-Br bonds in this compound is dictated by the inherent steric hindrance and electronic properties of the adamantane cage. Direct nucleophilic substitution via an S(_N)2 mechanism is precluded due to the impossibility of backside attack. Consequently, reactions at these positions primarily proceed through mechanisms involving carbocationic intermediates (S(_N)1-type) or radical species (S(_R)N1), as well as through organometallic intermediates generated via metal-halogen exchange.

Synthesis of this compound

The reliable synthesis of this compound is the cornerstone of its application as a versatile building block. The most common and efficient method involves the direct bromination of adamantane in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound [1]

-

Reagents: Adamantane (27.0 g, 0.2 mol), Bromine (350 g, 2.2 mol), Anhydrous Aluminium Chloride (27.0 g, 0.2 mol).

-

Procedure:

-

To a stirred mixture of bromine and anhydrous aluminium chloride, adamantane is added portionwise over 30 minutes at a temperature of 278 to 283 K.

-

The reaction mixture is then heated to 363 K over a period of 1 hour and maintained at this temperature for 24 hours. Copious evolution of hydrogen bromide is observed during the addition and heating.

-

Excess bromine (approximately 180 g) is removed by distillation on a water bath.

-

The residue is triturated with aqueous sodium sulfite solution to remove any remaining bromine, followed by the addition of hydrochloric acid to dissolve the aluminium salts.

-

The solid product is collected by filtration, washed, and air-dried.

-

Recrystallization from glacial acetic acid (1200 ml) affords pure this compound.

-

-

Yield: A yield of 63% has been reported for this procedure.

Key Reactions at the Bridgehead Positions

The bridgehead bromine atoms of this compound can be substituted with a variety of functional groups through several key reaction types.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize this compound.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the organohalide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Quantitative Data: Suzuki-Miyaura Coupling of Adamantane Derivatives

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | 1,3,5,7-Tetraphenyladamantane | 50 (total, meta and para isomers) | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagents: this compound, Arylboronic acid (4.4 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 8 equivalents), Solvent (e.g., Toluene/Ethanol/Water mixture).

-

Procedure:

-

A mixture of this compound, the arylboronic acid, palladium catalyst, and base in the solvent system is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at reflux for 24-48 hours.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Reaction Pathway: Suzuki-Miyaura Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an organohalide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing tetraalkynyladamantane derivatives.

Quantitative Data: Synthesis of a Tetraethynyladamantane Precursor

| Reactant | Product | Yield (%) | Reference |

| Tetra-aldehyde precursor | Tetradibromoolefin | 64 | [3] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reagents: this compound, Terminal alkyne (4.4 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), Copper(I) iodide (CuI, 10 mol%), Base (e.g., Triethylamine), Solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and base are added.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched with aqueous ammonium chloride solution, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography yields the desired tetraalkynyladamantane.

-

Reaction Pathway: Sonogashira Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl or alkyl halides and amines. This method allows for the synthesis of tetra-aminoadamantane derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reagents: this compound, Amine (primary or secondary, 4.4 equivalents), Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Ligand (e.g., XPhos, BINAP, 4-10 mol%), Base (e.g., NaOtBu, K₃PO₄, 8 equivalents), Solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

An oven-dried Schlenk tube is charged with this compound, the palladium catalyst, the ligand, and the base.

-

The tube is evacuated and backfilled with an inert gas.

-

The amine and the anhydrous solvent are added via syringe.

-

The reaction mixture is heated to 80-110 °C for 12-24 hours.

-

After cooling, the reaction is diluted with an organic solvent and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The product is purified by column chromatography.

-

Reaction Pathway: Buchwald-Hartwig Amination

Radical Nucleophilic Substitution (S(_R)N1)

The S(_R)N1 reaction is a chain reaction involving radical and radical anion intermediates. It is particularly effective for the substitution of bridgehead halides where S(_N)2 reactions are impossible and S(_N)1 reactions can be slow. A key example is the tetracyanation of this compound.[4]

Experimental Protocol: Photochemical Tetracyanation of this compound [4]

-

Reagents: this compound, Sodium or Potassium Cyanide, Solvent (e.g., liquid ammonia or DMSO).

-

Procedure:

-

A solution of this compound and an excess of the cyanide salt in a suitable solvent is irradiated with a UV lamp.

-

The reaction is carried out under an inert atmosphere.

-

The progress of the reaction is monitored by spectroscopic methods.

-

Upon completion, the solvent is evaporated, and the residue is worked up by partitioning between an organic solvent and water.

-

The organic layer is dried and concentrated to afford the crude product, which is then purified by crystallization or chromatography.

-

Reaction Pathway: S(_R)N1 Reaction

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for converting organic halides into organolithium compounds, which are highly reactive nucleophiles and bases. This reaction proceeds rapidly even at low temperatures and can be used to generate tetra-lithiated adamantane in situ, which can then be quenched with various electrophiles.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

-

Reagents: this compound, n-Butyllithium or t-Butyllithium (4.4 equivalents), Anhydrous solvent (e.g., THF, diethyl ether), Electrophile.

-

Procedure:

-

A solution of this compound in the anhydrous solvent is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

-

The alkyllithium reagent is added dropwise, and the mixture is stirred for a short period to allow for complete exchange.

-

The desired electrophile is then added to the solution, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by chromatography or crystallization.

-

Applications in Drug Development and Materials Science

The functionalized adamantane derivatives synthesized from this compound have found numerous applications. In drug development, the rigid adamantane scaffold is used to orient pharmacophores in a precise three-dimensional arrangement, which can enhance binding to biological targets. For example, tetra-substituted adamantanes are being explored as scaffolds for the development of antivirals, ion channel blockers, and CNS-acting agents.

In materials science, the tetrahedral geometry of these derivatives makes them ideal building blocks for the construction of supramolecular assemblies, metal-organic frameworks (MOFs), and polymers with unique properties such as high thermal stability and specific optical or electronic characteristics.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of tetra-substituted adamantane derivatives. The reactivity of its bridgehead positions, primarily governed by S(_N)1, S(_R)N1, and organometallic pathways, allows for the introduction of a diverse range of functional groups. The palladium-catalyzed cross-coupling reactions, radical nucleophilic substitutions, and lithium-halogen exchange reactions discussed in this guide provide robust methodologies for the construction of complex molecules with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this unique building block is expected to lead to the discovery of novel compounds with important biological and material properties.

References

Potential applications of 1,3,5,7-Tetrabromoadamantane in materials science

An In-depth Technical Guide on the Potential Applications of 1,3,5,7-Tetrabromoadamantane in Materials Science

Introduction

Adamantane, a rigid, diamondoid hydrocarbon, possesses a unique three-dimensional structure that has garnered significant interest in the field of materials science. Its tetrahedral geometry and robust framework provide an ideal scaffold for the construction of novel materials with tailored properties. The functionalization of adamantane at its four bridgehead positions (1, 3, 5, and 7) opens up a vast landscape for chemical modification. Among the various functionalized adamantanes, this compound stands out as a particularly versatile building block. The four bromine atoms serve as reactive handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with applications in polymers, metal-organic frameworks (MOFs), dendrimers, and nonlinear optical (NLO) materials. This technical guide explores the synthesis, properties, and potential applications of materials derived from this compound, providing researchers and scientists with a comprehensive overview of this promising platform.

Core Synthesis and Derivatization

The journey into adamantane-based materials begins with the synthesis of the core building block, this compound, and its subsequent derivatization.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of adamantane in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a mixture of bromine and anhydrous aluminum chloride is prepared and cooled to 278-283 K.

-

Addition of Adamantane: Adamantane is added portionwise to the stirred mixture over a period of 30 minutes. A copious evolution of hydrogen bromide gas is observed.

-

Heating: The reaction mixture is then heated to 363 K for 24 hours.

-

Workup: Excess bromine is removed by distillation. The residue is treated with aqueous sodium sulfite to remove any remaining bromine and hydrochloric acid to dissolve the aluminum salts. The resulting solid is filtered, washed, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid.

Applications in Polymer Science

The rigid, tetrahedral structure of the adamantane core, when incorporated into polymer chains, can impart unique properties such as high thermal stability, enhanced mechanical strength, and permanent microporosity.

Microporous Organic Polymers (MOPs) for Gas Storage

MOPs based on 1,3,5,7-tetrasubstituted adamantane derivatives have shown significant promise for gas storage applications due to their high thermal stability and permanent porosity. One synthetic strategy involves the Suzuki coupling polymerization of 1,3,5,7-tetrakis(4-bromophenyl)adamantane with various phenylboronic acid linkers.

Experimental Workflow for MOP Synthesis:

Figure 1: Synthesis of Microporous Organic Polymers.

Detailed Experimental Protocol for MOP-Ad-1 Synthesis:

-

Reactant Mixture: To a solution of 1,3,5,7-tetrakis(4-bromophenyl)adamantane and benzene-1,4-diboronic acid in a mixture of DMF and aqueous K2CO3, tetrakis(triphenylphosphine)palladium(0) is added as the catalyst.

-

Reaction Conditions: The mixture is heated at 120°C for 48 hours under a nitrogen atmosphere.

-

Workup and Purification: The resulting precipitate is collected by filtration, washed successively with water, methanol, and chloroform, and then dried under vacuum.

Table 1: Properties of Adamantane-based Microporous Organic Polymers (MOPs)

| Polymer | Linker | Thermal Stability (TGA, 5% weight loss) | H₂ Adsorption (77.3 K, 1.13 bar) | CO₂ Adsorption (273.1 K, 1.13 bar) | CH₄ Adsorption (273.1 K, 1.13 bar) |

| MOP-Ad-1 | Benzene-1,4-diboronic acid | 520 °C | 1.07 wt% | 10.3 wt% | 2.4 wt% |

| MOP-Ad-2 | Biphenyl-4,4'-diboronic acid | - | - | - | - |

| MOP-Ad-3 | p-Terphenyl-4,4''-diboronic acid | 480 °C | - | - | - |

Data sourced from Li et al., 2017.

Metal-Organic Frameworks (MOFs)

The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantane derivatives makes them excellent candidates for use as organic linkers in the construction of MOFs. These materials exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Adamantane-based Linkers for MOF Synthesis

Derivatives such as 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane and 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane are commonly employed as linkers. The synthesis of these linkers from this compound is a key preliminary step.

Logical Workflow for Adamantane-based MOF Synthesis:

Figure 2: General synthesis of adamantane-based MOFs.

Representative Experimental Protocol for MOF Synthesis (General):

-

Reactant Solution: The adamantane-based organic linker and a metal salt (e.g., zinc nitrate, zirconium chloride) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF).

-

Solvothermal Reaction: The solution is sealed in a vial and heated in an oven at a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours).

-

Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation, washed with fresh solvent, and then activated by solvent exchange and heating under vacuum to remove residual solvent from the pores.

Table 2: Properties of Adamantane-based Porous Materials

| Material | Functional Group | BET Surface Area (m²/g) | Pore Size (Å) | H₂ Adsorption | CO₂ Adsorption |

| Polycyanurate Network | -OCN | 843 | 7.8 | 1.49 wt% (77 K, 1 bar) | 12.8 wt% (273 K, 1 bar) |

| MOP-Ad-1 | - | - | - | 1.07 wt% (77.3 K, 1.13 bar) | 10.3 wt% (273.1 K, 1.13 bar) |

Data for the Polycyanurate Network sourced from a 2012 Chemical Communications paper.Data for MOP-Ad-1 sourced from Li et al., 2017.

Dendrimers

The tetravalency of the adamantane core makes it an ideal central building block for the synthesis of dendrimers. These highly branched, monodisperse macromolecules have potential applications in drug delivery, catalysis, and as nanoscale containers. A common strategy involves the use of 1,3,5,7-tetrakis(4-aminophenyl)adamantane as the core, followed by divergent or convergent growth.

Experimental Workflow for Dendrimer Synthesis (Divergent Approach):

Figure 3: Divergent synthesis of adamantane-cored dendrimers.

General Experimental Protocol for Dendrimer Synthesis (Divergent Method):

-

Core Preparation: Synthesis of 1,3,5,7-tetrakis(4-aminophenyl)adamantane from this compound via a nitration and subsequent reduction, or a palladium-catalyzed amination reaction.

-

Generation 1 Synthesis (Michael Addition): The tetra-amino core is reacted with an excess of a monomer such as methyl acrylate in a suitable solvent (e.g., methanol) at room temperature to form the first-generation ester-terminated dendrimer.

-

Generation 1 Synthesis (Amidation): The resulting ester-terminated dendrimer is then reacted with a large excess of a diamine, such as ethylenediamine, at a slightly elevated temperature to generate the first-generation amine-terminated dendrimer.

-

Higher Generations: The process of Michael addition and amidation is repeated to build subsequent generations of the dendrimer.

Nonlinear Optical (NLO) Materials

The tetrahedral arrangement of functionalities on the adamantane scaffold can lead to materials with interesting nonlinear optical properties, such as second-harmonic generation (SHG). The non-centrosymmetric nature of certain adamantane derivatives is crucial for observing these effects.

Adamantane Derivatives for Second-Harmonic Generation

Derivatives like 1,3,5,7-tetraphenyladamantane and its substituted analogs have been investigated for their NLO properties. The rigid adamantane core helps to maintain a specific orientation of the phenyl groups, which can enhance the overall SHG response.

Table 3: Calculated Nonlinear Optical Properties of Adamantane Derivatives

| Derivative | First Hyperpolarizability (β) (a.u.) |

| Adamantane-K | 76626 |

| Ad-Na4 | 243980 |

Data sourced from a 2016 study on Li/Na doped adamantane.

Conclusion

This compound is a remarkably versatile and valuable building block in materials science. Its rigid, tetrahedral structure and the reactivity of its four bromine atoms provide a powerful platform for the rational design and synthesis of a wide array of advanced materials. From highly stable microporous polymers for gas storage to precisely engineered linkers for metal-organic frameworks and core structures for dendrimers, the applications of this adamantane derivative are extensive and continue to expand. The exploration of its derivatives for nonlinear optical applications further underscores the potential of this unique molecular scaffold. As synthetic methodologies continue to advance, it is anticipated that even more sophisticated and functional materials based on this compound will emerge, addressing key challenges in energy, environmental science, and beyond.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 1,3,5,7-Tetrabromoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold is a versatile building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. Functionalization of all four bridgehead positions (1, 3, 5, and 7) allows for the creation of unique tetrahedral molecules with applications in drug design, polymer chemistry, and nanotechnology. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This application note provides a detailed protocol for the tetra-arylation of 1,3,5,7-tetrabromoadamantane via a palladium-catalyzed Suzuki coupling reaction, a key step in the synthesis of advanced molecular architectures.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[3] In the case of this compound, all four bromine atoms can be substituted with aryl groups from corresponding arylboronic acids in a single synthetic step, leading to the formation of 1,3,5,7-tetraaryladamantanes. The general reaction scheme is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Experimental Protocols

This section provides a detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction using this compound. The following procedure is based on the synthesis of a tetra-arylated adamantane precursor as described in the literature.[4]

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized and degassed)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

General Procedure

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (4.4 eq), and potassium carbonate (8.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.04 eq) and triphenylphosphine (0.16 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents upon heating.

-

Reaction: Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 1,3,5,7-tetraaryladamantane.

Data Presentation

While a comprehensive table for a wide variety of arylboronic acids is not available in a single source, the following table summarizes the key quantitative parameters for a representative Suzuki coupling reaction based on the synthesis of 1,3,5,7-tetrakis(4-hydroxyphenyl)adamantane, a precursor for more complex structures.[4]

| Parameter | Value |

| Substrate | This compound |

| Boronic Acid Derivative | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ |

| Base | K₂CO₃ |

| Solvent System | Toluene/Ethanol/H₂O |

| Temperature | Reflux |

| Reaction Time | 24-48 h |

| Yield | Not explicitly stated for the coupling step alone, but the subsequent product was obtained in good yield. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: Experimental workflow for the synthesis of 1,3,5,7-tetraaryladamantanes.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an effective method for the exhaustive arylation of this compound. The provided protocol offers a robust starting point for the synthesis of various 1,3,5,7-tetraaryladamantane derivatives. Researchers can adapt this methodology by varying the arylboronic acid to access a wide range of novel tetrahedral molecules for applications in drug discovery and materials science. Further optimization of reaction conditions, such as catalyst, ligand, base, and solvent system, may be necessary to achieve high yields for specific substrates.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3,5,7-Tetrabromoadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis of 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane and its microporous polycyanurate network for adsorption of organic vapors, hydrogen and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Sonogashira Coupling of 1,3,5,7-Tetrabromoadamantane with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[2][3] Its mild reaction conditions and broad functional group tolerance make it particularly suitable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][4]

Adamantane, a rigid, cage-like hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of the adamantane core imparts desirable properties such as high thermal stability, lipophilicity, and metabolic stability.[5] Consequently, adamantane moieties are incorporated into various drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. The tetra-functionalization of the adamantane scaffold at its bridgehead positions (1, 3, 5, and 7) allows for the creation of highly symmetrical, three-dimensional structures with applications in drug delivery, polymer chemistry, and nanotechnology.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1,3,5,7-tetrabromoadamantane with various terminal alkynes, a key transformation for the synthesis of novel tetra-alkynylated adamantane derivatives.

Reaction Principle

The Sonogashira coupling of this compound with terminal alkynes proceeds via a dual catalytic cycle involving palladium and copper. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: A palladium(0) species undergoes oxidative addition with the C-Br bond of this compound to form a palladium(II) intermediate.

-

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[3]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond between the adamantane core and the alkyne, regenerating the palladium(0) catalyst.

This cycle is repeated at the four bromine-substituted bridgehead positions of the adamantane core to yield the tetra-alkynylated product.

Applications in Research and Drug Development

The tetra-alkynylated adamantane scaffolds synthesized via this method are versatile building blocks with numerous potential applications:

-